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Compound of Interest

Compound Name: 2,2-Dimethylbutane-1-sulfonamide

Cat. No.: B1422896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutane-1-sulfonamide, a primary alkylsulfonamide, is a small molecule of

interest within the broader class of sulfonamides, which are compounds of significant

importance in medicinal chemistry. The sulfonamide functional group is a cornerstone in the

development of a wide array of therapeutic agents, renowned for its role in antibacterial drugs,

diuretics, anticonvulsants, and carbonic anhydrase inhibitors. The unique structural feature of

2,2-Dimethylbutane-1-sulfonamide is its sterically hindered neohexyl group attached to the

sulfonyl moiety. This technical guide provides a comprehensive overview of the known and

predicted physicochemical properties of 2,2-Dimethylbutane-1-sulfonamide. Due to the

limited availability of specific experimental data for this compound, this guide combines catalog

information with predicted properties and presents generalized, detailed experimental protocols

for its synthesis and characterization, alongside a discussion of potential biological signaling

pathways common to the sulfonamide class.

Core Physicochemical Properties
Quantitative data for 2,2-Dimethylbutane-1-sulfonamide is sparse in peer-reviewed literature.

The following table summarizes the basic molecular information and computationally predicted

physicochemical properties to facilitate research and development efforts.
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Property Value Source

Molecular Formula C₆H₁₅NO₂S CymitQuimica[1]

Molecular Weight 165.26 g/mol CymitQuimica[1]

Predicted Boiling Point 283.33 ± 23.0 °C ChemAxon

Predicted Melting Point 78.86 ± 5.0 °C ChemAxon

Predicted Water Solubility 1.12 g/L ChemAxon

Predicted logP 1.43 ChemAxon

Predicted pKa (acidic) 10.39 ChemAxon

Note: Predicted values were obtained using Chemicalize by ChemAxon and should be

confirmed by experimental analysis.

Experimental Protocols
Detailed experimental data for the synthesis and characterization of 2,2-Dimethylbutane-1-
sulfonamide are not readily available in the published literature. Therefore, the following

sections provide detailed, generalized protocols based on established methods for the

synthesis and characterization of primary alkylsulfonamides.

Synthesis of 2,2-Dimethylbutane-1-sulfonamide
A plausible and modern approach for the synthesis of primary alkylsulfonamides involves the

reaction of an organometallic reagent with a suitable sulfinylamine source. This method avoids

the often harsh conditions of traditional sulfonyl chloride chemistry.

Objective: To synthesize 2,2-Dimethylbutane-1-sulfonamide from a neohexyl Grignard

reagent.

Materials:

Neohexyl bromide (1-bromo-2,2-dimethylbutane)

Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)

N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Preparation of Neohexylmagnesium Bromide (Grignard Reagent):

All glassware must be oven-dried and assembled under an inert atmosphere (e.g.,

nitrogen or argon).

In a round-bottom flask, add magnesium turnings.

Dissolve neohexyl bromide in anhydrous diethyl ether or THF and add it to an addition

funnel.

Add a small portion of the neohexyl bromide solution to the magnesium turnings to initiate

the reaction (initiation may require gentle heating or the addition of a small crystal of

iodine).

Once the reaction has started (indicated by bubbling and a grayish appearance), add the

remaining neohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

After the addition is complete, stir the mixture at room temperature for an additional 1-2

hours to ensure complete formation of the Grignard reagent.
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Reaction with t-BuONSO:

In a separate, oven-dried round-bottom flask under an inert atmosphere, dissolve N-

Sulfinyl-O-(tert-butyl)hydroxylamine in anhydrous THF.

Cool this solution to -78 °C using a dry ice/acetone bath.

Slowly add the freshly prepared neohexylmagnesium bromide solution to the t-BuONSO

solution via cannula or a syringe while maintaining the temperature at -78 °C.

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then

slowly warm to room temperature and stir for an additional 2-4 hours.

Work-up and Purification:

Quench the reaction by slowly adding 1 M HCl at 0 °C.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl

ether or ethyl acetate (3x).

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and

brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the

solvent under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes to afford pure 2,2-Dimethylbutane-1-sulfonamide.

Characterization of 2,2-Dimethylbutane-1-sulfonamide
The identity and purity of the synthesized compound should be confirmed using standard

spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

spectrum should show characteristic signals for the neohexyl group: a singlet for the two
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methyl groups at the 2-position, a triplet for the terminal methyl group, a quartet for the

methylene group adjacent to the terminal methyl, and a singlet or multiplet for the methylene

group attached to the sulfur. The N-H protons of the sulfonamide group will appear as a

broad singlet, and its chemical shift may vary with concentration and solvent.

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the neohexyl

group.

2. Infrared (IR) Spectroscopy:

Acquire the IR spectrum of the solid product (e.g., using a KBr pellet or an ATR accessory).

Look for characteristic absorption bands:

Two strong bands for the asymmetric and symmetric stretching of the S=O bonds in the

sulfonamide group, typically around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹.

N-H stretching vibrations, which may appear as one or two bands in the region of 3350-

3250 cm⁻¹.

C-H stretching vibrations for the alkyl group just below 3000 cm⁻¹.

3. Mass Spectrometry (MS):

Analyze the sample using a suitable ionization technique (e.g., Electrospray Ionization - ESI,

or Electron Impact - EI).

The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion

peak [M+H]⁺ corresponding to the molecular weight of 2,2-Dimethylbutane-1-sulfonamide
(165.26 g/mol ).

Analyze the fragmentation pattern to further confirm the structure. Common fragments would

correspond to the loss of the sulfonamide group or fragmentation of the neohexyl chain.

Visualizations
The following diagrams illustrate a general workflow for the synthesis and characterization of a

novel sulfonamide and a key biological pathway often targeted by this class of compounds.
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Caption: General experimental workflow for the synthesis and characterization of 2,2-
Dimethylbutane-1-sulfonamide.

Potential Biological Significance and Signaling
Pathways
While no specific biological activity has been reported for 2,2-Dimethylbutane-1-sulfonamide,

the sulfonamide functional group is a well-established pharmacophore. Many sulfonamide-

containing drugs exert their therapeutic effects by inhibiting specific enzymes.

Inhibition of Dihydropteroate Synthase (DHPS)

One of the most classic mechanisms of action for antibacterial sulfonamides is the inhibition of

dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[2][3]

Bacteria must synthesize folate de novo, whereas humans obtain it from their diet. This

difference allows for selective toxicity.

Sulfonamides act as competitive inhibitors of DHPS because they are structural analogs of the

enzyme's natural substrate, para-aminobenzoic acid (pABA).[4][5] By binding to the active site
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of DHPS, sulfonamides prevent the condensation of pABA with 6-hydroxymethyl-7,8-

dihydropterin pyrophosphate (DHPP), thereby blocking the production of dihydropteroate and,

subsequently, tetrahydrofolate.[3] Tetrahydrofolate is an essential cofactor for the synthesis of

nucleic acids (DNA and RNA) and some amino acids. Its depletion leads to a bacteriostatic

effect, halting bacterial growth and replication.[2]

p-Aminobenzoic Acid
(pABA)

Dihydropteroate
Synthase (DHPS)

Dihydropterin
Pyrophosphate (DHPP)

Dihydropteroate

 Catalyzes

Dihydrofolate
Reductase (DHFR)

Tetrahydrofolate
(THF)

Nucleic Acid
Synthesis

 Essential for

Sulfonamide
(e.g., 2,2-Dimethylbutane-

1-sulfonamide)

 Competitively
Inhibits

Click to download full resolution via product page

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
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Other Potential Targets

Another important class of enzymes inhibited by sulfonamides is the carbonic anhydrases

(CAs). These zinc-containing metalloenzymes are crucial for various physiological processes,

including pH regulation and CO₂ transport.[6] Inhibition of specific CA isoforms is the

mechanism of action for certain diuretics, anti-glaucoma agents, and even some anticancer

drugs.[7][8] The primary sulfonamide moiety is a key zinc-binding group responsible for this

inhibition. Given its structure, 2,2-Dimethylbutane-1-sulfonamide could potentially exhibit

activity as a CA inhibitor, although this would require experimental validation.

Conclusion

2,2-Dimethylbutane-1-sulfonamide is a compound with limited available experimental data.

This guide has provided a framework for its study by presenting predicted physicochemical

properties, detailed potential protocols for its synthesis and characterization, and an overview

of the well-established biological roles of the sulfonamide class of molecules. The information

and methodologies outlined herein are intended to serve as a valuable resource for

researchers and scientists in the field of drug discovery and development, encouraging further

investigation into this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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